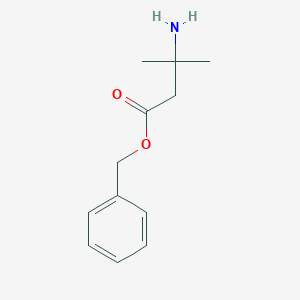

Benzyl 3-amino-3-methylbutyrate

Description

Benzyl 3-amino-3-methylbutyrate is an ester derivative containing both an amino group and a branched alkyl chain. The compound’s ester moiety and amino group may confer solubility and reactivity advantages in chemical reactions, though specific studies on its biological activity or comparative properties are sparse in the literature.

Properties

Molecular Formula |

C12H17NO2 |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

benzyl 3-amino-3-methylbutanoate |

InChI |

InChI=1S/C12H17NO2/c1-12(2,13)8-11(14)15-9-10-6-4-3-5-7-10/h3-7H,8-9,13H2,1-2H3 |

InChI Key |

KIEIMEPGIVHIAQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC(=O)OCC1=CC=CC=C1)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzyl Benzoate (BB)

Benzyl benzoate (BB), a structurally related ester, is widely used as a topical scabicide. A 2023 clinical trial compared BB 25% with permethrin 5% in treating scabies, demonstrating BB’s superior efficacy (87% cure rate vs. 27% for permethrin) despite causing transient burning in 24% of patients . While BB lacks the amino group present in benzyl 3-amino-3-methylbutyrate, its ester functionality enables lipophilicity, enhancing skin penetration—a property that may differ in the amino-substituted analog.

| Property | This compound | Benzyl Benzoate |

|---|---|---|

| Functional Groups | Ester, primary amino | Ester |

| Solubility | Likely polar due to -NH2 group | Lipophilic |

| Pharmacological Use | Undocumented | Topical scabicide |

| Adverse Effects | Unknown | Skin irritation (24% cases) |

Methyl 2-Benzoylamino-3-[(3-hydroxyphenyl)amino]but-2-enoate

A 2003 synthetic study detailed the preparation of methyl 2-benzoylamino-3-[(3-hydroxyphenyl)amino]but-2-enoate, an α,β-unsaturated ester with aromatic and amino substituents . Unlike this compound, this compound undergoes cyclization with polyphosphoric acid (PPA) to form heterocyclic quinolines and imidazoles. The presence of conjugated double bonds and aromatic amines in such analogs highlights divergent reactivity compared to the saturated, branched structure of this compound.

| Property | This compound | Methyl 2-Benzoylamino-3-...but-2-enoate |

|---|---|---|

| Backbone Structure | Saturated branched chain | α,β-unsaturated ester |

| Key Reactivity | Ester hydrolysis, amine reactions | Cyclization to heterocycles |

| Synthetic Applications | Potential intermediate | Precursor for quinoline/imidazole synthesis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.